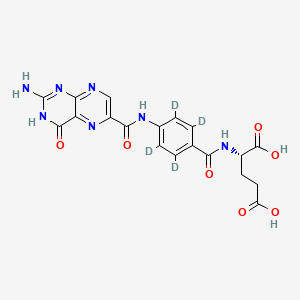
9-Oxofolic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxofolic acid-d4 is a deuterium-labeled derivative of 9-oxofolic acid. It is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions. This compound is primarily used in scientific research for its role in the synthesis of folate derivatives, which are essential for the production of nucleotides and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxofolic acid-d4 involves the incorporation of deuterium atoms into the molecular structure of 9-oxofolic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium-labeled compound. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
9-Oxofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for various cellular processes, including DNA and RNA synthesis .
Scientific Research Applications
9-Oxofolic acid-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-oxofolic acid-d4 involves its reduction to form tetrahydrofolate. Tetrahydrofolate then acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of DNA, RNA, and other important cellular components. The molecular targets include enzymes involved in the folate biosynthetic pathway, such as dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
9-Oxofolic acid: The non-deuterated form of 9-oxofolic acid-d4, which also functions as a key intermediate in the biosynthesis of tetrahydrofolate.
Tetrahydrofolate: The reduced form of folic acid, which acts as a coenzyme in one-carbon transfer reactions.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, preventing the formation of tetrahydrofolate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of metabolic pathways and reaction mechanisms with greater precision. The incorporation of deuterium atoms provides insights into the kinetic isotope effects and helps in tracing the metabolic fate of the compound .
Properties
Molecular Formula |
C19H17N7O7 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1/i1D,2D,3D,4D |
InChI Key |
HOYWIHISJSBZLW-JHHKPOHYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
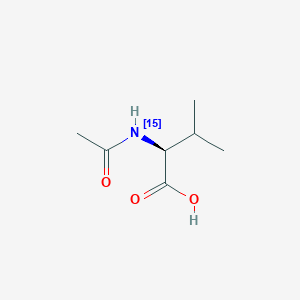
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)
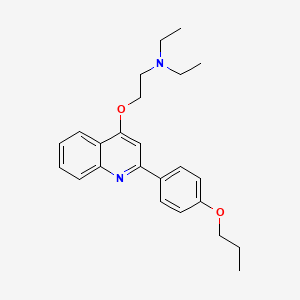


![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
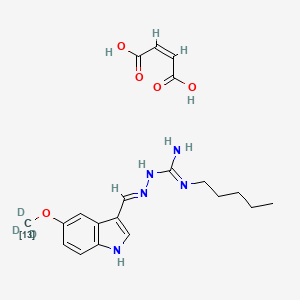
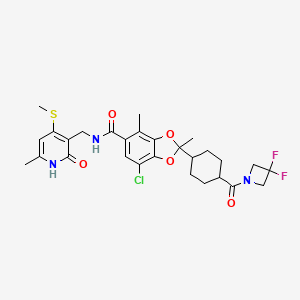

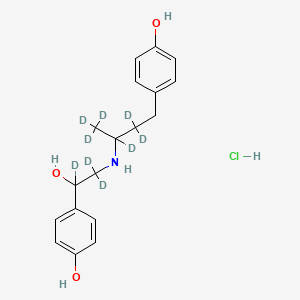

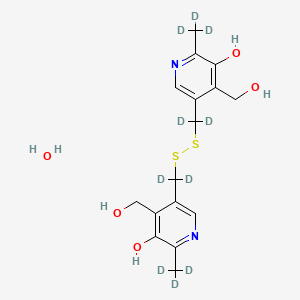
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
